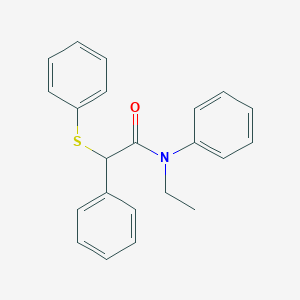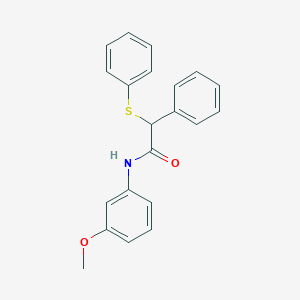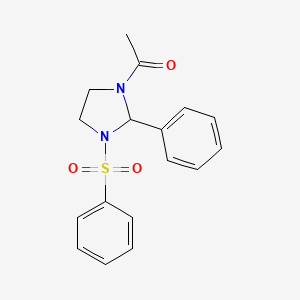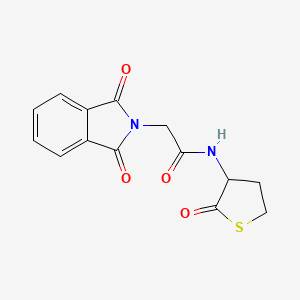![molecular formula C23H24N4O4S B3953747 N-cyclopropyl-5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3953747.png)
N-cyclopropyl-5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitroaniline
Descripción general
Descripción
N-cyclopropyl-5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitroaniline, also known as CNQX, is a synthetic compound that belongs to the family of quinoxalines. It is widely used in scientific research as a selective antagonist of the ionotropic glutamate receptors, which play a crucial role in the central nervous system.
Mecanismo De Acción
N-cyclopropyl-5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitroaniline acts as a competitive antagonist of the AMPA subtype of glutamate receptors. It binds to the receptor site and prevents the binding of glutamate, thereby blocking the excitatory neurotransmission. This leads to a decrease in the synaptic transmission and a reduction in the postsynaptic current.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been reported to decrease the amplitude and frequency of the excitatory postsynaptic current, as well as the frequency of miniature synaptic events. This compound has also been shown to reduce the induction of long-term potentiation, a form of synaptic plasticity that is thought to underlie learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitroaniline is a valuable tool for studying the role of ionotropic glutamate receptors in various physiological and pathological processes. It is highly selective for the AMPA subtype of glutamate receptors and has minimal effects on other neurotransmitter systems. However, there are some limitations to its use in lab experiments. This compound can be toxic to cells at high concentrations, and its effects can be variable depending on the experimental conditions. Additionally, the interpretation of the results can be complicated by the fact that this compound can have off-target effects on other ion channels and receptors.
Direcciones Futuras
There are several future directions for the use of N-cyclopropyl-5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitroaniline in scientific research. One area of interest is the role of glutamate receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound could be used to investigate the potential therapeutic effects of blocking glutamate receptors in these diseases. Another area of interest is the development of more selective and potent AMPA receptor antagonists, which could have improved efficacy and fewer off-target effects. Finally, this compound could be used in combination with other drugs or therapies to investigate their synergistic effects on synaptic plasticity and cognitive function.
Aplicaciones Científicas De Investigación
N-cyclopropyl-5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitroaniline is widely used in scientific research as a tool to study the role of ionotropic glutamate receptors in various physiological and pathological processes. It has been shown to block the AMPA subtype of glutamate receptors, which are involved in synaptic plasticity, learning, and memory. This compound has also been used to investigate the role of glutamate receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-cyclopropyl-5-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-2-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c28-27(29)23-10-8-20(16-22(23)24-19-6-7-19)25-11-13-26(14-12-25)32(30,31)21-9-5-17-3-1-2-4-18(17)15-21/h1-5,8-10,15-16,19,24H,6-7,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGHRVXZUZUHGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-ethyl-3-oxo-3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]-1-propanamine hydrochloride](/img/structure/B3953682.png)
![N-{3-[allyl(prop-2-yn-1-yl)amino]-3-oxopropyl}-2-fluorobenzamide](/img/structure/B3953683.png)

![3-benzyl-5-{2-[(2-methylbenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3953700.png)
![5-[2-(allyloxy)benzylidene]-2-[4-(3-chloro-4-methylphenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B3953703.png)


![(2S)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B3953723.png)
![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B3953730.png)

![{2-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-4-bromophenoxy}acetic acid](/img/structure/B3953744.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-phenoxypropanamide](/img/structure/B3953750.png)